molecular formula C13H17NO2 B1462152 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde CAS No. 736991-27-8

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde

Cat. No.: B1462152
CAS No.: 736991-27-8
M. Wt: 219.28 g/mol
InChI Key: OGVXOBJOPFDWIY-PHIMTYICSA-N
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Description

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde is an organic compound with the molecular formula C13H17NO2. It features a benzaldehyde group attached to a morpholine ring that is substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methylbenzoic acid
  • 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]butoxybenzaldehyde
  • 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methylbenzaldehyde hydrochloride

Uniqueness

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde is unique due to its specific substitution pattern on the morpholine ring and the presence of the benzaldehyde group.

Properties

IUPAC Name

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-14(8-11(2)16-10)13-5-3-12(9-15)4-6-13/h3-6,9-11H,7-8H2,1-2H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVXOBJOPFDWIY-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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